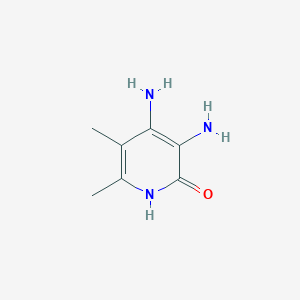
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, also known as DAPM, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as xanthine oxidase, which are involved in the production of reactive oxygen species (ROS). ROS are known to play a key role in the development of several diseases, including cancer and inflammation. By inhibiting the activity of these enzymes, 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one may help to reduce the levels of ROS in the body, thereby reducing the risk of disease development.
Effets Biochimiques Et Physiologiques
Several studies have investigated the biochemical and physiological effects of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One study found that this compound was able to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one was able to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, this compound has been found to possess anti-viral properties, with one study showing that it was able to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its wide range of biological activities. This compound has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties, making it a potentially useful tool for investigating the mechanisms underlying these diseases. However, one limitation of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its potential toxicity. Several studies have reported that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One area of interest is the development of new synthetic methods for this compound, which may help to improve its yield and purity. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to investigate the mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, which may help to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. Another method involves the reaction of 2,3-dimethylpyridine with hydroxylamine hydrochloride to form the corresponding oxime, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one.
Applications De Recherche Scientifique
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has also been found to be an effective inhibitor of several enzymes, including xanthine oxidase, which is involved in the production of uric acid.
Propriétés
Numéro CAS |
164930-92-1 |
|---|---|
Nom du produit |
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3,4-diamino-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4(2)10-7(11)6(9)5(3)8/h9H2,1-2H3,(H3,8,10,11) |
Clé InChI |
RDVRFDQZQCDIMS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
SMILES canonique |
CC1=C(NC(=O)C(=C1N)N)C |
Synonymes |
2(1H)-Pyridinone, 3,4-diamino-5,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




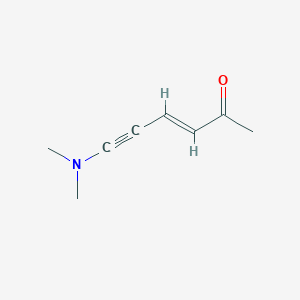

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

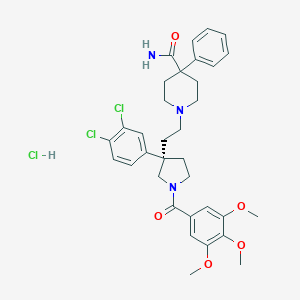
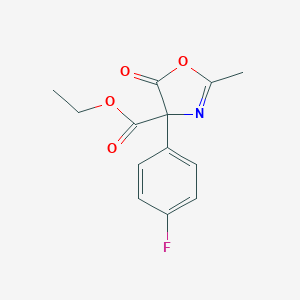
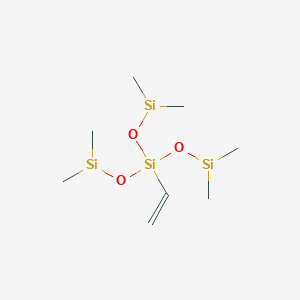
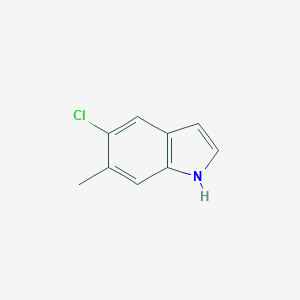
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
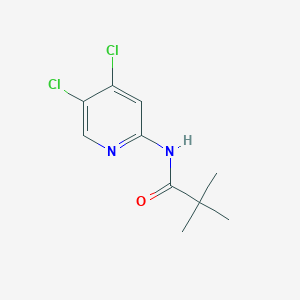
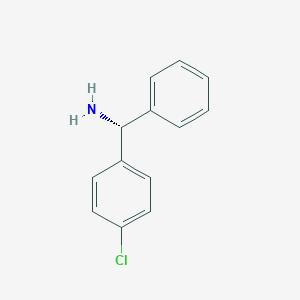
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)